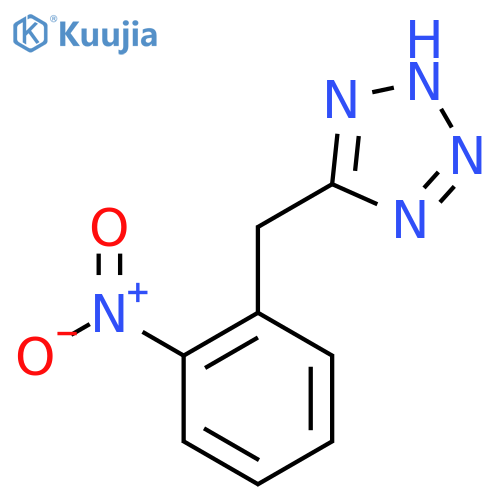Cas no 177595-29-8 (5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole)
5-(2-ニトロフェニル)メチル-1H-1,2,3,4-テトラゾールは、有機合成化学において重要な中間体として利用される化合物です。テトラゾール環と2-ニトロベンジル基を有するこの物質は、高い反応性と安定性を兼ね備えており、医薬品や農薬の合成におけるキー中間体としての応用が期待されます。特に、テトラゾール環の特性を活かした複素環化合物の構築に有用で、選択的な反応性を示す点が特徴です。また、結晶性が良好なため取り扱いが容易であり、精製プロセスにも適しています。

177595-29-8 structure
商品名:5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole
5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
-
- 5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole
- 5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole
-
- インチ: 1S/C8H7N5O2/c14-13(15)7-4-2-1-3-6(7)5-8-9-11-12-10-8/h1-4H,5H2,(H,9,10,11,12)
- InChIKey: QTFPZDIGKYZDMI-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=CC=CC=1CC1N=NNN=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 232
- トポロジー分子極性表面積: 100
5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N498170-10mg |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| Enamine | EN300-113786-0.25g |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 0.25g |
$289.0 | 2023-10-26 | |
| Enamine | EN300-113786-1.0g |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 1g |
$614.0 | 2023-06-09 | |
| Enamine | EN300-113786-5.0g |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 5g |
$1779.0 | 2023-06-09 | |
| Aaron | AR01A287-100mg |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 100mg |
$303.00 | 2025-02-08 | |
| Aaron | AR01A287-50mg |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 50mg |
$211.00 | 2025-02-08 | |
| A2B Chem LLC | AV47963-2.5g |
5-[(2-Nitrophenyl)methyl]-1h-1,2,3,4-tetrazole |
177595-29-8 | 95% | 2.5g |
$1301.00 | 2024-04-20 | |
| A2B Chem LLC | AV47963-5g |
5-[(2-Nitrophenyl)methyl]-1h-1,2,3,4-tetrazole |
177595-29-8 | 95% | 5g |
$1908.00 | 2024-04-20 | |
| Enamine | EN300-113786-1g |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 1g |
$614.0 | 2023-10-26 | |
| 1PlusChem | 1P01A1ZV-250mg |
5-[(2-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole |
177595-29-8 | 95% | 250mg |
$413.00 | 2025-03-04 |
5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
177595-29-8 (5-(2-nitrophenyl)methyl-1H-1,2,3,4-tetrazole) 関連製品
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
